Methyl 2-cyano-4-oxocyclopentane-1-carboxylate
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Overview
Description
2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester is an organic compound with the molecular formula C8H9NO3. It is a derivative of cyclopentanecarboxylic acid, featuring a cyano group and a keto group on the cyclopentane ring, along with a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester typically involves the following steps:
Formation of the Cyclopentanone Derivative: The starting material, cyclopentanone, undergoes a series of reactions to introduce the cyano and keto groups. This can be achieved through a combination of nitrile and oxidation reactions.
Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester can undergo various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-Cyano-4-oxo-cyclopentanecarboxylic acid.
Reduction: 2-Cyano-4-hydroxy-cyclopentanecarboxylic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The cyano and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the cyano and keto groups, making it less reactive.
Methyl 2-oxocyclopentanecarboxylate: Similar structure but without the cyano group.
2-Cyano-4-hydroxy-cyclopentanecarboxylic acid methyl ester: A reduced form of the compound.
Uniqueness
2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester is unique due to the presence of both cyano and keto groups on the cyclopentane ring, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
93929-61-4 |
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Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-cyano-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-3-6(10)2-5(7)4-9/h5,7H,2-3H2,1H3 |
InChI Key |
WABYAOXAHWGEGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C#N |
Origin of Product |
United States |
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